N-(9-acetyl-9H-carbazol-3-yl)acetamide
Description
N-(9-Acetyl-9H-carbazol-3-yl)acetamide is a carbazole-derived acetamide compound characterized by an acetyl group at the 9-position of the carbazole core and an acetamide moiety at the 3-position.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29g/mol |
IUPAC Name |
N-(9-acetylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c1-10(19)17-12-7-8-16-14(9-12)13-5-3-4-6-15(13)18(16)11(2)20/h3-9H,1-2H3,(H,17,19) |
InChI Key |
ABSYTNMWGKZJHH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on the Carbazole Core Electron-Withdrawing Groups (e.g., Acetyl, Chloro): Enhance binding to enzymatic targets by increasing electrophilicity. Alkyl Groups (e.g., Ethyl, Methyl): Improve lipophilicity and membrane permeability. Ethyl-substituted carbazoles () exhibit stronger antimicrobial activity compared to unsubstituted analogs.
Acetamide Side Chain Modifications Phenoxy and Heterocyclic Moieties: Compounds with phenoxy (e.g., 2c) or quinoline-based side chains (e.g., 2n) demonstrate enhanced antimicrobial activity due to increased π-π stacking and hydrogen bonding with bacterial enzymes . Substituted Aromatic Amines: p-Tolyl and dichlorophenyl groups () influence crystal packing and solubility, which correlate with bioavailability and in vivo efficacy.
Structural Flexibility Tetrahydrocarbazole vs.
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: Ethyl and quinoline-substituted analogs (2c, 2n) show superior activity against Staphylococcus aureus and Candida albicans compared to methoxy- or acetyl-substituted carbazoles .
- Cytotoxicity: Bulky substituents (e.g., quinolin-8-yloxy in 2n) reduce cytotoxicity in NIH/3T3 cells, suggesting a trade-off between activity and safety .
- Solubility : Trichloro-acetamide derivatives () exhibit poor aqueous solubility due to strong crystallinity, whereas methoxy-carbazole analogs () show moderate solubility in polar solvents.
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